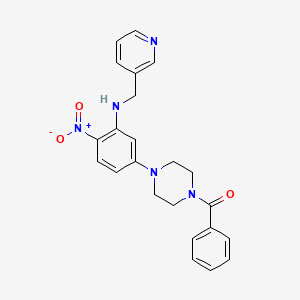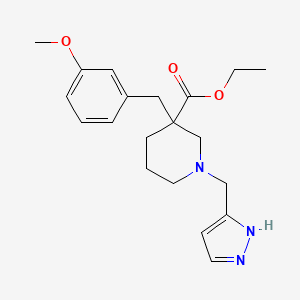![molecular formula C19H14N2O5 B4070116 METHYL 4-{6-AMINO-7-CYANO-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMEN-8-YL}BENZOATE](/img/structure/B4070116.png)
METHYL 4-{6-AMINO-7-CYANO-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMEN-8-YL}BENZOATE
Overview
Description
METHYL 4-{6-AMINO-7-CYANO-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMEN-8-YL}BENZOATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{6-AMINO-7-CYANO-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMEN-8-YL}BENZOATE involves multiple steps, including the formation of the coumarin core and subsequent functionalization. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green chemistry principles, such as the use of green solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{6-AMINO-7-CYANO-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMEN-8-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
METHYL 4-{6-AMINO-7-CYANO-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMEN-8-YL}BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of METHYL 4-{6-AMINO-7-CYANO-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMEN-8-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives, such as:
Warfarin: An anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with similar properties.
Naturally occurring coumarins: Found in green plants, fungi, and bacteria.
Uniqueness
METHYL 4-{6-AMINO-7-CYANO-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMEN-8-YL}BENZOATE is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of amino, cyano, and ester groups, along with the coumarin core, makes it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-23-19(22)11-4-2-10(3-5-11)17-12-6-15-16(25-9-24-15)7-14(12)26-18(21)13(17)8-20/h2-7,17H,9,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDUISPJMOLDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3-benzyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B4070050.png)
![methyl 2-({[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4070059.png)
![ethyl 4-[3-bromo-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B4070066.png)

![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B4070081.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid](/img/structure/B4070085.png)
![N-[(1S)-2-amino-1-benzyl-2-oxoethyl]-N'-(2-methylphenyl)malonamide](/img/structure/B4070088.png)
![2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4070092.png)
![1-(3,4-Dichlorophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4070101.png)
![1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4070108.png)
![N-(sec-butyl)-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4070115.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4070119.png)
![[4-(4-methoxybenzyl)-1-(2,4,5-trimethylbenzyl)-4-piperidinyl]methanol](/img/structure/B4070122.png)
